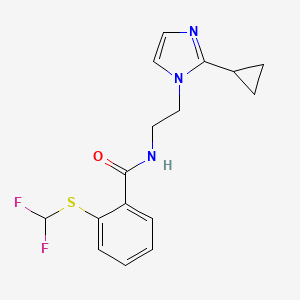

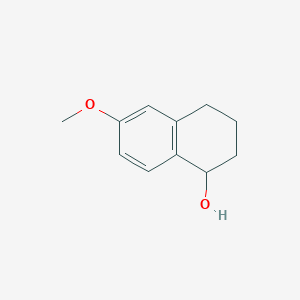

![molecular formula C22H18N2O2S B2415798 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide CAS No. 397290-50-5](/img/structure/B2415798.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound. This type of compounds are often found in various pharmaceuticals and dyes .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as IR spectroscopy, UV-visible spectroscopy, NMR spectroscopy, mass spectroscopy, TGA, and powder XRD .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, density, and solubility .Scientific Research Applications

Inhibition of MMPs for Tissue Damage and Potential Wound Healing

A study highlighted the synthesis and biological evaluation of derivatives combining benzisothiazole and 4-thiazolidinone frameworks, designed to affect the inflammatory/oxidative process involving ROS, RNS, nuclear factor κB (NF-κB), and MMPs. Docking studies explored their binding mode at the MMP-9 protein, with one derivative exhibiting significant anti-inflammatory/potential wound healing effects by inhibiting MMP-9 at the nanomolar level (Incerti et al., 2018).

Kynurenine 3-Hydroxylase Inhibitors for Neurological Disorders

Another research focus is on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a role in the kynurenine pathway, which is implicated in several neurological disorders. Compounds demonstrated high-affinity inhibition of this enzyme in vitro and were shown to modulate kynurenic acid concentrations in rat models, suggesting potential applications in studying and treating neurological conditions (Röver et al., 1997).

Catalytic Applications of Organometallic Complexes

Research on half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands investigates their application in catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes exhibit efficient catalytic performance, highlighting their potential use in various organic transformations and industrial applications (Saleem et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c25-21(14-15-27-18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)26-22/h1-13H,14-15H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLSMXOFQJOXND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

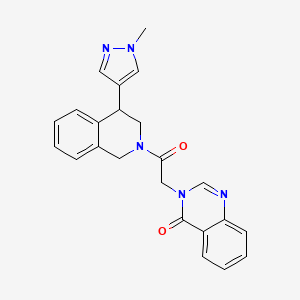

![5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2415718.png)

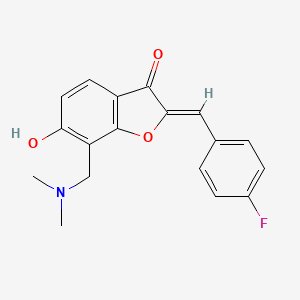

![(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2415719.png)

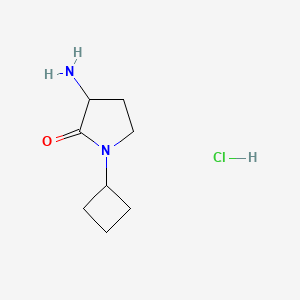

![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2415720.png)

![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2415727.png)

![1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole](/img/structure/B2415733.png)

![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2415737.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2415738.png)